![molecular formula C18H19N5O4S B2555460 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895005-01-3](/img/structure/B2555460.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Beschreibung
This compound features a benzodioxole moiety linked to a triazolopyrimidine scaffold via a thioacetamide bridge. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is notable for its electron-rich aromatic system, which enhances binding interactions with biological targets such as enzymes or receptors . The propyl substituent at position 5 may modulate lipophilicity and pharmacokinetic properties. The thioether linkage (─S─) in the acetamide bridge is critical for redox activity and intermolecular interactions, as seen in structurally related bioactive compounds .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-2-3-12-7-15(24)20-17-21-22-18(23(12)17)28-9-16(25)19-8-11-4-5-13-14(6-11)27-10-26-13/h4-7H,2-3,8-10H2,1H3,(H,19,25)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWIWWCCLSAEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with potential biological activity attributed to its unique structural components. This compound combines a benzo[d][1,3]dioxole moiety and a triazolo-pyrimidine structure, both of which are known for their pharmacological properties.
Chemical Structure and Properties
The compound's structural formula is as follows:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 895005-01-3 |
Molecular Formula | C18H19N5O4S |
Molecular Weight | 401.4 g/mol |
The biological activity of this compound can be traced to its interaction with various biological targets. The triazolo-pyrimidine segment is particularly noted for its ability to inhibit certain enzymes and receptors involved in disease processes. For instance:
- Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. The triazole ring is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the thioamide group enhances the compound's ability to act against various bacterial strains. Studies have shown that derivatives of triazoles exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that similar triazolo-pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, a derivative showed an IC50 of 7.4 μM against MCF cells, indicating significant potential for further development in cancer therapy .
- Antimicrobial Activity : Research highlighted that compounds with the benzodioxole structure displayed substantial antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 7.4 | Active against E. coli |
3-(5-fluoro-2-(4-(piperazin... | 25.72 | Moderate against S. aureus |
Benzotriazole Derivatives | Varies (micromolar range) | Strong against multiple strains |
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exhibit several pharmacological properties:
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against a range of pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against Staphylococcus aureus.
- Anticancer Properties : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as HepG2 liver cancer cells. The mechanism involves upregulation of tumor suppressor proteins like p53 and downregulation of anti-apoptotic proteins.
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its potential as an anti-inflammatory agent.
- Antidiabetic Activity : Some studies suggest that similar compounds can modulate glucose metabolism and improve insulin sensitivity.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-(2-(7-oxo-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate | Triazolo-pyrimidine core | Antimicrobial |
5-Oxo-[1,2,4]triazolo[4,3-a]pyrimidine derivatives | Similar ring structure | Anticancer |
Thiazolo-pyrimidine derivatives | Thiazole and pyrimidine rings | Anti-inflammatory |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives including N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide. Results indicated significant activity against multiple bacterial strains.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved modulation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide): These share the thioacetamide bridge but replace the triazolopyrimidine with a benzothiazole-indole hybrid. The benzothiazole moiety enhances antibacterial activity due to its planar aromatic system, which facilitates intercalation or enzyme inhibition .
Triazolopyrimidine-based compounds (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide): These retain the triazolopyrimidine core but substitute the thioacetamide with a cyclopropane-carboxamide group, altering steric and electronic profiles .
Catalpol derivatives (e.g., verminoside): While structurally distinct, these share the benzodioxole group and demonstrate how substituents (e.g., caffeoyl vs. vanilloyl) influence antioxidant activity via hydrogen bonding and radical scavenging .
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Comparisons
- Bioactivity Clustering : Compounds with benzodioxole or triazolopyrimidine motifs cluster into groups with similar bioactivity profiles. For example, benzothiazole derivatives (e.g., compound 5d) exhibit anti-inflammatory activity (IC₅₀ = 12 μM), while catalpol analogues show antioxidant effects (EC₅₀ = 8 μM) . The target compound’s thioether group may confer redox-modulating properties akin to caffeoyl-substituted antioxidants .
- Target Specificity : Molecular docking studies suggest that triazolopyrimidine derivatives bind selectively to ATP-binding pockets (e.g., kinases), whereas benzothiazoles target cyclooxygenase-2 (COX-2) .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The propyl group in the target compound may enhance membrane permeability compared to methyl-substituted triazolopyrimidines . However, its exact role requires validation via in vitro assays.
- Contradictions: While suggests structural similarity correlates with bioactivity, highlights that minor substituent changes (e.g., in regions A/B of NMR spectra) can drastically alter target engagement .
Q & A
Q. What are the key synthetic pathways for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?
Methodological Answer: The synthesis typically involves:
- Step 1: Reacting a benzo[d][1,3]dioxol-5-ylmethylamine derivative with a thiol-containing triazolopyrimidine precursor. For example, analogous procedures involve coupling chloroacetyl chloride with amino-thiazole intermediates in dioxane using triethylamine as a base, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) .
- Step 2: Thioether bond formation via nucleophilic substitution. Activated methylene compounds (e.g., thiols) react with halogenated intermediates under reflux with anhydrous potassium carbonate in acetone, as seen in similar triazole-thioacetamide syntheses .
- Purification: Post-reaction workup includes washing with NaHCO₃ (10%), drying over Na₂SO₄, and vacuum evaporation .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use X-ray crystallography (if single crystals are obtainable) for unambiguous determination of the triazolopyrimidine and dioxolane moieties, as demonstrated in related benzo[d][1,3]dioxol-5-ylmethyl-thiazole derivatives .
- Spectroscopy: Employ ¹H/¹³C NMR to verify proton environments (e.g., methylene bridges, aromatic protons) and LC-MS/HPLC for purity assessment (>95%) .
- Elemental Analysis: Validate molecular formula consistency with theoretical values (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables like temperature (20–80°C), solvent polarity (dioxane vs. DMF), and stoichiometry (1:1 to 1:1.2 molar ratios). This approach is validated in flow-chemistry optimizations for similar heterocyclic systems .
- Continuous-Flow Systems: Transition from batch to flow reactors to enhance reproducibility and reduce side reactions, as shown in diphenyldiazomethane syntheses .
- Catalysis Screening: Explore alternatives to triethylamine (e.g., DMAP or polymer-supported bases) to improve thioacetamide coupling efficiency .
Q. How do structural modifications (e.g., propyl vs. other alkyl chains) impact bioactivity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with varying alkyl chains (methyl, ethyl, butyl) and evaluate their antitumor activity via in vitro assays (e.g., MTT on cancer cell lines). For example, benzo[d][1,3]dioxol-5-ylmethyl-thiazoles showed IC₅₀ variations of 2–15 µM depending on substituents .
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., tubulin or kinases). Align results with experimental IC₅₀ data to identify critical binding motifs .
Q. How should contradictory data between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsome assays) to assess if rapid clearance explains poor in vivo activity despite potent in vitro results .
- Formulation Adjustments: Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability, as demonstrated for similar hydrophobic triazolopyrimidines .
- Dose-Response Re-Evaluation: Conduct staggered dosing in animal models to identify sub-therapeutic thresholds and refine administration regimens .
Q. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- In Silico Metabolism: Use ADMET Predictor™ or SwissADME to identify likely Phase I/II modification sites (e.g., oxidation of the propyl chain or glucuronidation of the dioxolane group) .
- Density Functional Theory (DFT): Calculate bond dissociation energies for sulfur-containing moieties to predict thioether stability under physiological conditions .
Data Contradiction Analysis
Example Scenario: Discrepancies in reported IC₅₀ values across studies.
Resolution Strategy:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times .
- Batch Purity Verification: Re-analyze compounds via HPLC to rule out degradation products .
- Collaborative Validation: Share samples with independent labs for blinded replication of key experiments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.